![molecular formula C11H17NO2 B11902360 2-Butyl-3-oxa-1-azaspiro[4.4]non-1-en-4-one](/img/structure/B11902360.png)
2-Butyl-3-oxa-1-azaspiro[4.4]non-1-en-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Butyl-3-oxa-1-azaspiro[44]non-1-en-4-one is a chemical compound with the molecular formula C11H17NO2 It is known for its unique spirocyclic structure, which includes a spiro-connected oxazolidinone ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Butyl-3-oxa-1-azaspiro[4.4]non-1-en-4-one typically involves the reaction of butylamine with a suitable oxazolidinone precursor under controlled conditions. The reaction is often carried out in the presence of a base, such as sodium hydride, to facilitate the formation of the spirocyclic structure. The reaction mixture is usually heated to a specific temperature to ensure complete conversion of the reactants to the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often incorporating advanced techniques such as continuous flow reactors and automated purification systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
2-Butyl-3-oxa-1-azaspiro[4.4]non-1-en-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the oxazolidinone ring is targeted by nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted oxazolidinones.
Scientific Research Applications
2-Butyl-3-oxa-1-azaspiro[4.4]non-1-en-4-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex spirocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial properties.
Medicine: Explored for its potential use in drug development, particularly in the synthesis of pharmaceutical intermediates.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 2-Butyl-3-oxa-1-azaspiro[4.4]non-1-en-4-one involves its interaction with specific molecular targets. The spirocyclic structure allows it to bind to enzymes or receptors, potentially inhibiting their activity. The exact pathways and molecular targets are still under investigation, but preliminary studies suggest that it may interfere with cellular processes by modulating enzyme activity .
Comparison with Similar Compounds
Similar Compounds
2-Butyl-1,3-diazaspiro[4.4]non-1-en-4-one: Similar spirocyclic structure but with a diaza moiety instead of an oxa moiety.
2-Butyl-1,3-diazaspiro[4.4]non-1-en-4-one hydrochloride: A hydrochloride salt form of the diaza compound
Uniqueness
2-Butyl-3-oxa-1-azaspiro[4.4]non-1-en-4-one is unique due to its oxazolidinone ring, which imparts distinct chemical properties and reactivity compared to its diaza counterparts. This uniqueness makes it a valuable compound for specific applications in research and industry .
Properties
Molecular Formula |
C11H17NO2 |
|---|---|
Molecular Weight |
195.26 g/mol |
IUPAC Name |
2-butyl-3-oxa-1-azaspiro[4.4]non-1-en-4-one |
InChI |
InChI=1S/C11H17NO2/c1-2-3-6-9-12-11(10(13)14-9)7-4-5-8-11/h2-8H2,1H3 |
InChI Key |
PZEVCAJJKYFOGA-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1=NC2(CCCC2)C(=O)O1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




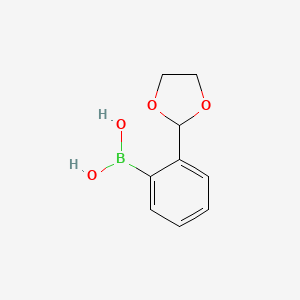
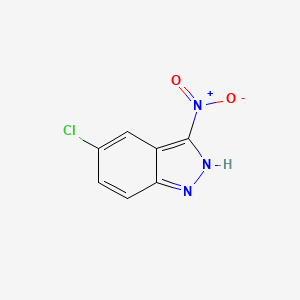
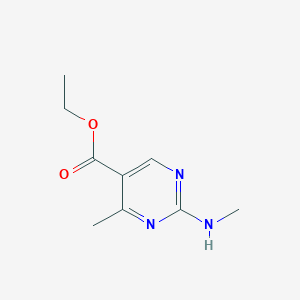
![Pyrido[1,2-a]benzimidazole-7,8-diol](/img/structure/B11902306.png)
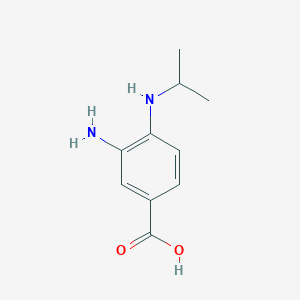

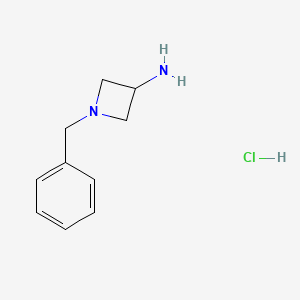

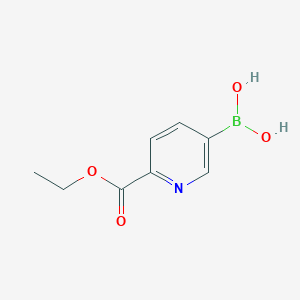
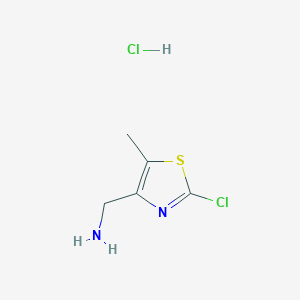
![2-Ethyl-1H-naphtho[1,2-d]imidazole](/img/structure/B11902366.png)

